Thermal Stability Advantage: +30 °C Elevation in Melting Point Relative to Unsubstituted Tetraphenylcyclopentadienone
The para‑bromination of the 2‑ and 5‑phenyl rings in 2,5‑Bis(4‑bromophenyl)‑3,4‑diphenylcyclopenta‑2,4‑dienone raises the solid‑state melting point by approximately 30 °C compared to the parent tetraphenylcyclopentadienone (tetracyclone). This thermal stabilization directly impacts processing windows during vacuum sublimation or thermal annealing steps that are common in organic light‑emitting diode (OLED) and organic field‑effect transistor (OFET) fabrication, where sublimation temperature and thin‑film morphology are critical .
| Evidence Dimension | Melting point (onset of thermal degradation not observed) |
|---|---|
| Target Compound Data | 247.0–251.0 °C (melting range) |
| Comparator Or Baseline | Tetraphenylcyclopentadienone (CAS 479‑33‑4): 217–220 °C (melting range) |
| Quantified Difference | ΔT ≈ +30 °C (midpoint‑to‑midpoint) |
| Conditions | Standard melting point determination (capillary method); data sourced from vendor‑certified product specifications |
Why This Matters
A 30 °C increase in melting point provides a wider thermal processing window and greater morphological stability in thin‑film devices, reducing the risk of unwanted crystallization during operation.
